molecular formula C13H10ClFN4O2S B2738081 4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2309588-01-8

4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2738081
CAS No.: 2309588-01-8
M. Wt: 340.76
InChI Key: JQRJDQIGZHRZRT-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a piperazine ring substituted with a chlorothiophene carbonyl group and a fluoropyrimidine group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is prepared through nucleophilic substitution reactions.

    Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced via acylation reactions using 5-chlorothiophene-2-carbonyl chloride.

    Attachment of the Fluoropyrimidine Group: The fluoropyrimidine group is typically introduced through a coupling reaction with 5-fluoropyrimidine-2-amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene and fluoropyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine: Similar structure but lacks the ketone group.

    4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperidin-2-one: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness

The unique combination of the chlorothiophene and fluoropyrimidine groups in 4-(5-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-(5-chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN4O2S/c14-10-2-1-9(22-10)12(21)18-3-4-19(11(20)7-18)13-16-5-8(15)6-17-13/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRJDQIGZHRZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(S2)Cl)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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